2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as ipragliflozin (IPRA), is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus (T2DM). Its IUPAC name reflects a hexopyranose core substituted with a benzothiophene-methyl-fluorophenyl group and a hydroxymethyl moiety. The molecular formula is C₂₁H₂₁FO₅S, and it is often co-formulated with L-proline (C₅H₉NO₂) to improve stability, yielding a molecular weight of 519.58 g/mol .
Ipragliflozin inhibits renal glucose reabsorption by targeting SGLT2, promoting urinary glucose excretion. Its benzothiophene substituent distinguishes it structurally from other gliflozins, influencing pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWIQIYAXSLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps, starting from the appropriate benzothiophene derivative. The key steps include:
Formation of the benzothiophene core: This is typically achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxane ring: This is achieved through glycosylation reactions, where the hydroxymethyl group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxymethyl group.
Reduction: This can be applied to the benzothiophene core to alter its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups to the benzothiophene core .
Scientific Research Applications
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of drugs for treating type 2 diabetes mellitus due to its role as an SGLT2 inhibitor.
Industry: Employed in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By blocking this protein, the compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Structural Analogues in the SGLT2 Inhibitor Class
SGLT2 inhibitors share a common hexopyranose (oxane) core but differ in aromatic substituents and side chains. Below is a detailed comparison:
Table 1: Structural and Molecular Features of Ipragliflozin and Key Analogues
Key Observations:
- Aromatic Substituents : Ipragliflozin’s benzothiophene group enhances lipophilicity compared to canagliflozin’s thiophene or dapagliflozin’s ethoxyphenyl. This may influence membrane permeability and metabolic stability .
- Halogenation : Fluorine (in IPRA and CANA) vs. chlorine (in DAPA, EMPA, BEXA) affects electronic properties and binding affinity to SGLT2 .
- Side Chains : Licogliflozin’s dihydrobenzodioxin and BEXA’s cyclopropyloxyethoxy groups introduce steric and metabolic variations .
Pharmacokinetic and Metabolic Profiles
Table 2: Metabolic Pathways and Binding Characteristics
Key Observations:
- Metabolism : All compounds undergo glucuronidation, but the position varies. Canagliflozin’s diastereomeric impurities (e.g., CGF Diastereomer) highlight the impact of stereochemistry on metabolic stability .
- Binding Affinity : The benzoxathiin analogue (CHEMBL3703838) shows a binding energy of -36.06 kcal/mol, suggesting strong SGLT2 interaction . Ipragliflozin’s selectivity (>2,000-fold for SGLT2) may arise from its benzothiophene group reducing off-target effects .
Clinical and Regulatory Considerations
- Canagliflozin : First SGLT2 inhibitor approved for CV risk reduction (2018), attributed to its thiophene-fluorophenyl substituent enhancing sustained efficacy .
- Dapagliflozin : Approved for heart failure with reduced ejection fraction (HFrEF), linked to its chlorophenyl group’s durability in renal tissues .
Biological Activity
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Ipragliflozin, is a synthetic organic compound classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used for the treatment of type 2 diabetes mellitus by promoting glycosuria, which helps in lowering blood glucose levels. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile.
Ipragliflozin has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21FO5S |
| Molecular Weight | 404.45 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 118 Ų |
Ipragliflozin selectively inhibits SGLT2 in the proximal renal tubules, leading to reduced glucose reabsorption and increased glucose excretion in urine. This mechanism effectively lowers blood glucose levels and assists in weight management and blood pressure reduction in diabetic patients.
Efficacy Studies
Clinical studies have demonstrated the efficacy of Ipragliflozin in lowering HbA1c levels and fasting plasma glucose. A meta-analysis of randomized controlled trials indicated that Ipragliflozin significantly reduces HbA1c compared to placebo:
- HbA1c Reduction : Mean difference of -0.5% to -1.0% after 24 weeks of treatment.
- Weight Loss : Patients experienced an average weight reduction of approximately 2-4 kg.
Safety Profile
The safety profile of Ipragliflozin has been assessed in various studies:
- Common Adverse Effects : Genital mycotic infections, urinary tract infections, and dehydration.
- Serious Adverse Effects : Ketoacidosis has been reported but is rare.
Case Studies
Several case studies illustrate the real-world application and outcomes of Ipragliflozin treatment:
- Case Study 1 : A 58-year-old male with poorly controlled type 2 diabetes was treated with Ipragliflozin for six months. Results showed a reduction in HbA1c from 8.5% to 7.0%, along with a weight loss of 3 kg.
- Case Study 2 : A longitudinal study involving elderly patients indicated that Ipragliflozin improved glycemic control without significant adverse effects on renal function.
Comparative Analysis with Other SGLT2 Inhibitors
Ipragliflozin is one among several SGLT2 inhibitors available for diabetes management. The following table summarizes its comparison with other notable SGLT2 inhibitors:
| Compound | HbA1c Reduction (%) | Weight Loss (kg) | Common Side Effects |
|---|---|---|---|
| Ipragliflozin | 0.5 - 1.0 | 2 - 4 | Genital infections |
| Dapagliflozin | 0.7 - 1.3 | 1 - 3 | UTI, dehydration |
| Empagliflozin | 0.6 - 1.0 | 1 - 3 | Genital infections, hypotension |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
